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Compound of Interest

Compound Name: Dihydroxycarbene

CAS No.: 71946-83-3

Cat. No.: B1208571

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydroxycarbene (HO-C̈-OH), a member of the carbene family of reactive intermediates, has

garnered significant attention in the fields of physical organic chemistry, spectroscopy, and

computational chemistry.[1][2] As a short-lived, high-energy species, understanding its

structure, stability, and reactivity is crucial for elucidating reaction mechanisms where it is

postulated to play a role.[3][4] This guide provides a comprehensive overview of

dihydroxycarbene, focusing on its generation, characterization, structural parameters, and

reactivity, with a particular emphasis on experimental and computational methodologies.

Generation of Dihydroxycarbene
The transient nature of dihydroxycarbene necessitates its in-situ generation for study. Several

methods have been successfully employed for this purpose.
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A primary method for producing dihydroxycarbene is through the high-vacuum flash pyrolysis

(HVFP) of oxalic acid.[5][6] In this technique, oxalic acid is heated to high temperatures under

high vacuum, leading to its decomposition and the formation of dihydroxycarbene. While

specific temperature and pressure parameters can vary depending on the experimental setup,

the core principle involves providing sufficient thermal energy to overcome the activation barrier

for the decarboxylation of a precursor.[7]

Experimental Protocol: A sample of oxalic acid is placed in a pyrolysis tube, which is then

evacuated to a high vacuum. The tube is rapidly heated, causing the oxalic acid to sublime and

decompose. The resulting products, including dihydroxycarbene, are then typically passed

into a region for spectroscopic analysis or trapping in a cryogenic matrix.

Dissociative Electron Ionization of Oxalic Acid
Dihydroxycarbene can also be generated in the gas phase through the dissociative electron

ionization of oxalic acid.[8] This method involves bombarding oxalic acid vapor with electrons,

leading to the formation of the dihydroxycarbene radical cation (HO-C-OH⁺•), which can then

be neutralized to produce the neutral carbene.

Experimental Protocol: Oxalic acid vapor is introduced into the ion source of a mass

spectrometer. Electron impact leads to ionization and fragmentation of the oxalic acid

molecules, producing a variety of ions, including the dihydroxycarbene radical cation. This

cation can be mass-selected and then neutralized by charge exchange with a suitable collision

gas to generate the neutral dihydroxycarbene for further study, such as neutralization-

reionization mass spectrometry.[8]

Gas-Phase Generation in a DC Electrical Discharge
A direct current (DC) electrical discharge through a suitable precursor gas mixture has been

utilized to produce dihydroxycarbene in the gas phase for microwave spectroscopy studies.

Experimental Protocol: A gaseous mixture, for example, composed of 0.5% carbon dioxide

(CO₂) and 12.5% hydrogen (H₂) in a neon (Ne) buffer gas, is passed through a DC electrical

discharge. The discharge creates a plasma containing various reactive species, leading to the

formation of dihydroxycarbene. The products are then expanded into a high-vacuum chamber

for spectroscopic analysis.
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Spectroscopic Characterization and Structure
The definitive identification and structural elucidation of dihydroxycarbene have been

achieved through a combination of microwave rotational spectroscopy and matrix isolation

infrared (IR) spectroscopy, supported by high-level quantum chemical calculations.[1][2]

Microwave Rotational Spectroscopy
Gas-phase microwave spectroscopy has provided precise experimental data on the geometry

of the trans,cis isomer of dihydroxycarbene.[2] These studies have confirmed a planar

structure for the molecule.

Matrix Isolation Infrared Spectroscopy
Matrix isolation is a powerful technique for trapping and studying reactive intermediates at low

temperatures.[9][10] Dihydroxycarbene, generated by methods like HVFP, is co-deposited

with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (typically

at 10-40 K).[9] This traps the carbene molecules, preventing their diffusion and reaction, and

allowing for their characterization by IR spectroscopy. The experimentally observed vibrational

frequencies can then be compared with those predicted by computational methods to confirm

the identity of the trapped species.[5]

Experimental Protocol: A precursor (e.g., oxalic acid) is pyrolyzed, and the products are

immediately mixed with a large excess of an inert matrix gas (e.g., Ar or N₂ in a ratio of

>1000:1).[9] This gas mixture is then condensed onto a cold window (e.g., CsI for IR

spectroscopy) maintained at a very low temperature (e.g., 10 K) by a cryostat.[9] The IR

spectrum of the resulting matrix is then recorded.

Quantitative Data
The combination of experimental spectroscopy and computational chemistry has yielded

precise data on the structure and vibrational frequencies of dihydroxycarbene.

Geometric Parameters
The table below summarizes the experimentally determined and computationally calculated

geometric parameters for the trans,cis isomer of dihydroxycarbene. The excellent agreement
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between the experimental and computed values underscores the accuracy of modern quantum

chemical methods.[2]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data sourced from Womack et al. (2014).[2]

Vibrational Frequencies
The experimental and computed IR vibrational frequencies for the s-trans,s-trans conformer of

dihydroxycarbene are presented below.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Data sourced from Schreiner & Reisenauer (2008).[5]

Stability and Reactivity
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Dihydroxycarbene is a stable singlet carbene.[1] Unlike the related hydroxycarbene, it does

not readily undergo quantum mechanical tunneling to rearrange to a more stable isomer.[2]

This stability is attributed to two main factors: a strong C-O bond and a high activation barrier

for decomposition or isomerization, estimated to be at least 34 kcal mol⁻¹.[5]

While stable against unimolecular reactions, the reactivity of dihydroxycarbene with other

molecules is an area of active research. Given its electron-deficient carbon center, it is

expected to be electrophilic and react with various nucleophiles.[11] Its potential role in

atmospheric chemistry has been suggested, where it could react with hydrocarbons.[1]

Furthermore, it has been proposed that dihydroxycarbene could be formed through the

hydrogenation of the hydrocarboxyl radical (HOCO), a species of importance in atmospheric

and combustion chemistry.[1]

Reaction Pathways and Mechanisms
The generation of dihydroxycarbene from oxalic acid and its potential isomerization to formic

acid are key reaction pathways.

Generation from Oxalic Acid
The high-vacuum flash pyrolysis of oxalic acid proceeds through a concerted decarboxylation

mechanism to yield dihydroxycarbene and carbon dioxide.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Caption: Generation of dihydroxycarbene from oxalic acid via HVFP.

Isomerization to Formic Acid
Although possessing a high activation barrier, the isomerization of dihydroxycarbene to the

more stable formic acid represents a fundamental reaction pathway for this C₂H₂O₂ system.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Isomerization pathway of dihydroxycarbene to formic acid.

Conclusion
Dihydroxycarbene stands out as a remarkably stable yet reactive intermediate. The synergy

between advanced experimental techniques, such as microwave rotational spectroscopy and

matrix isolation IR spectroscopy, and high-level computational chemistry has been instrumental

in its definitive characterization and the elucidation of its intrinsic properties. For researchers in

chemistry and drug development, a thorough understanding of the generation, structure, and

reactivity of such intermediates is paramount for designing novel synthetic routes and

understanding complex reaction mechanisms. Future investigations into the bimolecular

reactivity of dihydroxycarbene will undoubtedly open new avenues in organic synthesis and

atmospheric chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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